Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl: is a chemical compound with the molecular formula C(9)H({19})Cl(_2)N(_3)O(_2) It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydrazine Group: The hydrazine group is introduced via a nucleophilic substitution reaction, where a hydrazine derivative reacts with a suitable leaving group on the piperidine ring.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the reaction of the piperidine derivative with carbon dioxide or a carboxylating agent.
Allylation: The allyl group is added through an allylation reaction, typically using allyl halides in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, where the hydrazine group is oxidized to form various nitrogen-containing products.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, hydrazine derivatives, and carboxylate compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its hydrazine group can form stable complexes with metal ions, making it a candidate for the development of metal-based drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers, while the piperidine ring provides structural stability. This allows the compound to modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carboxylate derivatives: These compounds share the piperidine ring and carboxylate group but lack the hydrazine and allyl groups.
Hydrazinyl derivatives: Compounds containing the hydrazine group but with different ring structures or substituents.
Allyl derivatives: Compounds with the allyl group attached to different molecular frameworks.
Uniqueness
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is unique due to the combination of its functional groups. The presence of the allyl, hydrazine, and piperidine moieties in a single molecule provides a versatile platform for chemical modifications and applications. This combination is not commonly found in other compounds, making it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C9H19Cl2N3O2 |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
prop-2-enyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H17N3O2.2ClH/c1-2-6-14-9(13)12-5-3-4-8(7-12)11-10;;/h2,8,11H,1,3-7,10H2;2*1H |
InChI Key |
KPHVRJXDQVGDQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCCC(C1)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.